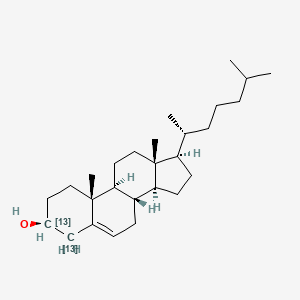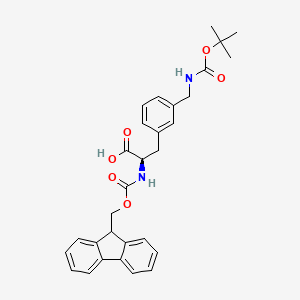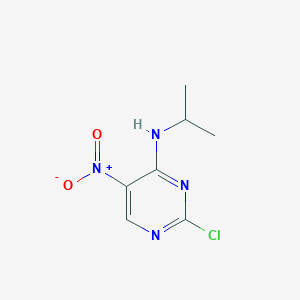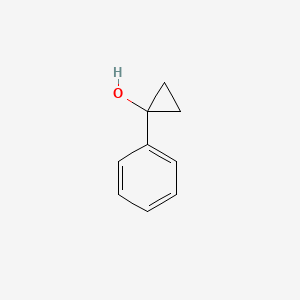
Cholesterol-3,4-13C2
Overview
Description
Cholesterol-3,4-13C2 is a stable isotopically labeled form of cholesterol, where the carbon atoms at positions 3 and 4 are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study cholesterol metabolism and its role in various biological processes. The molecular formula of this compound is C25H46O, and it has a molecular weight of 388.64 g/mol .
Scientific Research Applications
Cholesterol-3,4-13C2 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cholesterol and its derivatives.
Biology: Helps in tracing cholesterol metabolism and studying its role in cellular processes.
Medicine: Utilized in clinical studies to understand cholesterol-related diseases and develop therapeutic interventions.
Industry: Employed in the development of lipid-based drug delivery systems and other pharmaceutical applications
Mechanism of Action
Cholesterol-3,4-13C2 exerts its effects by mimicking the behavior of natural cholesterol in biological systems. It interacts with membrane phospholipids, sphingolipids, and proteins to influence their behavior. Cholesterol is a precursor of steroid hormones, bile acids, and vitamin D, and its homeostasis is crucial for maintaining cellular functions. The labeled carbon atoms allow researchers to track the metabolic pathways and transformations of cholesterol in vivo .
Similar Compounds:
- Cholesterol-2,3,4-13C3
- Cholesterol-4-13C
- Cholesterol-2,2,3,4,4,6-d6
- Cholesterol-25,26,27-13C3
Comparison: this compound is unique due to the specific labeling of carbon atoms at positions 3 and 4. This specific labeling allows for precise tracking of metabolic transformations at these positions, providing detailed insights into cholesterol metabolism. Other similar compounds, such as Cholesterol-2,3,4-13C3, have different labeling patterns, which can be used for studying other aspects of cholesterol metabolism .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol-3,4-13C2 involves the incorporation of carbon-13 isotopes into the cholesterol molecule. This can be achieved through chemical synthesis or biosynthetic methods using labeled precursors. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound is carried out by specialized chemical companies that have the capability to handle isotopically labeled compounds. The production process involves stringent quality control measures to ensure high isotopic purity and chemical purity. The final product is often subjected to rigorous testing to confirm its isotopic composition and purity .
Chemical Reactions Analysis
Types of Reactions: Cholesterol-3,4-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and transformations of cholesterol in biological systems .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of cholest-4-en-3-one, while reduction can yield cholestanol .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i17+1,21+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-WKKCFSIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[13C@@H]([13CH2]4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486648 | |
| Record name | Cholesterol-3,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78887-48-6 | |
| Record name | Cholesterol-3,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Cholesterol-3,4-13C2 used to study cholesterol uptake in cells?
A1: this compound is used as a tracer to quantify cholesterol uptake by cells. In the provided research [], Caco-2 cells (a model for human intestinal cells) were cultured in a medium containing this compound along with phytosterols. After incubation, the cells were collected and the amount of this compound incorporated into the cells was measured using a highly sensitive technique called liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry (LC/APCI-MS/MS). This method allows researchers to differentiate between the this compound taken up from the medium and the cholesterol naturally present in the cells.
Q2: What are the advantages of using LC/APCI-MS/MS for analyzing this compound?
A2: The study highlights that LC/APCI-MS/MS offers superior selectivity and sensitivity compared to older methods like LC/APCI-MS with selected ion monitoring (SIM) []. This is because tandem mass spectrometry (MS/MS) allows for the detection of specific fragments of the this compound molecule, reducing interference from other compounds and increasing the accuracy of the analysis even at very low concentrations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)









